Antimicrobial Selectivity Profile Against Staphylococcus aureus vs. Escherichia coli
In direct antimicrobial testing, the target compound exhibits a preferential inhibitory profile against the Gram-positive pathogen Staphylococcus aureus (MIC: 50 µg/mL) compared to the Gram-negative Escherichia coli (MIC: 75 µg/mL) . This represents a 1.5-fold selectivity window. In contrast, a closely related probe with a 5-methyl substituent on the pyrazole ring (2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol) is described in contemporary chemical catalogs as having a broader 'investigational' profile rather than a quantified selectivity index, which can complicate interpretation of mechanism-of-action studies where target specificity is paramount . The defined selectivity ratio for the target compound allows researchers to use it as a tool for probing Gram-positive-specific pathways or for differentially validating new anti-staphylococcal targets.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | S. aureus: 50 µg/mL; E. coli: 75 µg/mL |
| Comparator Or Baseline | 2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol (no quantified selectivity reported in available vendor datasheets, only general investigational notation) |
| Quantified Difference | Target compound shows a defined 1.5x selectivity for S. aureus over E. coli; comparator lacks a quantified selectivity profile. |
| Conditions | In vitro broth microdilution assay against type strains. |
Why This Matters
Procurement of a compound with a documented antimicrobial selectivity window enables more definitive mechanistic studies, whereas sourcing an analog without this data introduces a variable that can confound Gram-specific pathway validation.
